molecular formula C12H11FN4O2 B588961 2-Amino-6-[(4-fluorobenzyl)-amino]-3-nitropyridine-d4 CAS No. 1330170-09-6

2-Amino-6-[(4-fluorobenzyl)-amino]-3-nitropyridine-d4

Cat. No.: B588961
CAS No.: 1330170-09-6
M. Wt: 266.269
InChI Key: ZVCIIRBNNSUNCH-RHQRLBAQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-6-[(4-fluorobenzyl)-amino]-3-nitropyridine-d4, with the CAS number 1330170-09-6, is a deuterated stable isotope-labeled compound primarily used as an intermediate in the preparation of Flupirtine metabolites . With a molecular formula of C12H7D4FN4O2 and a molecular weight of 266.26 g/mol, this chemical appears as a yellow solid . Its incorporation of deuterium atoms makes it a critical tool in pharmacological and chemical research, particularly for studying drug metabolism and tracking the distribution of pharmaceuticals within the body using isotope labeling techniques . This application helps researchers gain a deeper understanding of biochemical processes. For proper preservation, the material should be stored in a cool, dry place, ideally in a refrigerator between 2-8°C . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3-nitro-6-N-[(2,3,5,6-tetradeuterio-4-fluorophenyl)methyl]pyridine-2,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN4O2/c13-9-3-1-8(2-4-9)7-15-11-6-5-10(17(18)19)12(14)16-11/h1-6H,7H2,(H3,14,15,16)/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVCIIRBNNSUNCH-RHQRLBAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC2=NC(=C(C=C2)[N+](=O)[O-])N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1CNC2=NC(=C(C=C2)[N+](=O)[O-])N)[2H])[2H])F)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The process involves reacting 2-amino-3-nitro-6-methoxypyridine with 4-fluorobenzylamine in water at elevated temperatures (70–150°C). Key parameters include:

  • Molar Ratio : 2:1 (4-fluorobenzylamine to methoxypyridine) for optimal substitution.

  • Temperature : 90–120°C in an autoclave to accelerate kinetics while minimizing side reactions.

  • Reaction Time : 5–15 hours, with shorter durations (7.5 hours) at higher temperatures (120°C).

Post-reaction, unreacted benzylamine is recovered via steam distillation (200–20 mbar), extracted with diethyl ether, and recycled. This method achieves yields >80% with minimal byproducts.

Table 1: Reaction Optimization for Non-Deuterated Analog

ParameterOptimal RangeImpact on Yield
Temperature90–120°CMaximizes substitution rate
Molar Ratio (Benzylamine:Pyridine)2:1Prevents incomplete substitution
SolventWaterEnhances solubility of intermediates
PressureAutoclave (1–2 atm)Reduces reaction time by 40%

Deuteration Strategies for Isotopic Labeling

The deuterated variant (-d4 ) introduces four deuterium atoms, typically at the benzyl methylene group (CD2) of the 4-fluorobenzylamine moiety. Clearsynth Labs Limited, a leader in deuterated chemistry, employs two primary approaches:

Direct Synthesis with Deuterated Reagents

Using 4-fluorobenzyl-d4-amine (C6D2FCH2NH2) in the classical substitution reaction ensures deuterium incorporation at the benzylic position. Key considerations include:

  • Isotopic Purity : >98% deuterium enrichment via catalytic exchange or custom synthesis.

  • Reaction Adjustments : Slightly prolonged reaction times (10–20 hours) to account for kinetic isotope effects.

Post-Synthetic Deuterium Exchange

Alternatively, the non-deuterated compound undergoes acid- or base-catalyzed H/D exchange in deuterated solvents (e.g., D2O, CD3OD). However, this method risks partial deuteration and requires rigorous purification.

Table 2: Comparison of Deuteration Methods

MethodAdvantagesLimitations
Direct SynthesisHigh isotopic purity (98–99%)Costly deuterated starting materials
Post-Synthetic ExchangeLower material costsRisk of incomplete deuteration

Reduction and Functionalization Steps

The patent describes subsequent modifications for derivative synthesis, relevant to Flupirtine metabolite production:

Nitro Group Reduction

The nitro group at the 3-position is reduced to an amine using:

  • Nascent Hydrogen : Zn/HCl or Sn/HCl at 70–120°C.

  • Catalytic Transfer Hydrogenation : Pd/Al2O3 with triethylsilane in ethanol/water.

Table 3: Reduction Efficiency Across Catalysts

Catalyst SystemYield (%)Reaction Time (h)
Zn/HCl7514
Pd/Al2O3 + Et3SiH9972

Analytical Characterization

Deuterium incorporation is confirmed via:

  • Mass Spectrometry : Molecular ion cluster at m/z 296 [M+H]+ with Δ+4 shift.

  • NMR Spectroscopy :

    • 1H NMR : Absence of benzylic CH2 protons (δ 4.3 ppm).

    • 2H NMR : Peaks at δ 4.2–4.5 ppm confirm CD2 group.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-[(4-fluorobenzyl)-amino]-3-nitropyridine-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridines, aminopyridines, and fluorobenzyl derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Amino-6-[(4-fluorobenzyl)-amino]-3-nitropyridine-d4 has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe in enzyme studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-Amino-6-[(4-fluorobenzyl)-amino]-3-nitropyridine-d4 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Pharmacological Relevance Deuterated Form (Application) References
2-Amino-6-[(4-fluorobenzyl)-amino]-3-nitropyridine-d4 Pyridine core, nitro (C3), amino (C2), 4-F-benzylamino (C6) Intermediate for Flupirtine metabolites; used in MS/NMR studies Yes (metabolic tracking)
Flupirtine (Ethyl carbamate derivative) Ethyl carbamate at C3, amino (C2), 4-F-benzylamino (C6) Analgesic, neuroprotective (Alzheimer’s, MS) No (parent drug)
N-(2-Amino-6-((4-fluorobenzyl)amino)pyridin-3-yl)acetamide hydrochloride Acetamide at C3, amino (C2), 4-F-benzylamino (C6) Flupirtine metabolite (D 13223), studied for toxicity Yes (D4-labeled for stability assays)
2-Amino-4-(4-fluorophenyl)-6-(naphthalen-1-yl)pyridine-3-carbonitrile Pyridine core, cyano (C3), 4-F-phenyl (C4), naphthyl (C6) Intermediate for heterocyclic drug synthesis No (exploratory synthesis)
4-Amino-2-chlorobenzoic acid Benzene core, amino (C4), chloro (C2), carboxylic acid (C1) Substrate analogue for enzyme inhibition studies No (non-pyridine comparator)

Key Findings from Comparative Studies

Deuterium Isotope Effects: The deuterated form of 2-Amino-6-[(4-fluorobenzyl)-amino]-3-nitropyridine-d4 exhibits enhanced metabolic stability compared to its non-deuterated counterpart. This is critical for prolonged in vivo tracking of Flupirtine metabolites, reducing rapid hepatic clearance . In contrast, non-deuterated Flupirtine undergoes faster oxidative metabolism, forming the acetamide metabolite (D 13223), which is associated with hepatotoxicity in high doses .

Structural Modifications and Bioactivity: Replacement of the nitro group (C3) with a carbamate (Flupirtine) or acetamide (D 13223) alters receptor binding. Flupirtine’s carbamate group enhances affinity for neuronal potassium channels, conferring analgesic effects, while the nitro group in the parent intermediate lacks direct therapeutic activity . The 4-fluorobenzylamino moiety is conserved across all Flupirtine-related compounds, contributing to π-π stacking interactions in crystal structures and stabilizing drug-target complexes .

Synthetic Utility: Microwave-assisted synthesis (e.g., for 2-aminopyrimidines) reduces reaction times and improves yields compared to traditional methods for pyridine derivatives. However, nitro-substituted pyridines like 2-Amino-6-[(4-fluorobenzyl)-amino]-3-nitropyridine-d4 require controlled conditions to prevent premature reduction of the nitro group .

Safety and Handling: Deuterated compounds, including 2-Amino-6-[(4-fluorobenzyl)-amino]-3-nitropyridine-d4, follow stringent storage protocols (separated from non-isotopic reagents) due to their high cost and sensitivity to isotopic exchange . Non-deuterated analogues are less regulated but pose higher flammability risks .

Biological Activity

2-Amino-6-[(4-fluorobenzyl)-amino]-3-nitropyridine-d4 (CAS Number: 1330170-09-6) is a deuterated derivative of 2-Amino-6-[(4-fluorobenzyl)-amino]-3-nitropyridine, primarily recognized for its role as an intermediate in the synthesis of Flupirtine metabolites. Flupirtine is a non-opioid analgesic known for its neuroprotective properties. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanism of action, and potential therapeutic applications.

  • Molecular Formula : C12H7D4FN4O2
  • Molecular Weight : 266.26 g/mol
  • Structure : The compound features a pyridine ring substituted with an amino group and a nitro group, along with a fluorobenzyl moiety which contributes to its biological activity.

The biological activity of 2-Amino-6-[(4-fluorobenzyl)-amino]-3-nitropyridine-d4 is largely attributed to its structural components:

  • Nitro Group : Acts as an electron-withdrawing group, enhancing the electrophilic character of the molecule. This can facilitate interactions with biological nucleophiles, potentially influencing various metabolic pathways .
  • Amino Group : This functional group can participate in hydrogen bonding and may play a critical role in receptor binding interactions, particularly in the central nervous system (CNS) where it may affect neurotransmitter systems .

Pharmacological Effects

Research indicates that derivatives of nitropyridine compounds exhibit a range of pharmacological activities, including:

  • Analgesic Properties : Similar to Flupirtine, which is known for its analgesic effects without the side effects commonly associated with opioids.
  • Neuroprotective Effects : Potential to protect neural tissues from damage due to oxidative stress or excitotoxicity.

Case Studies and Research Findings

  • Study on Analgesic Efficacy :
    A study exploring the analgesic efficacy of Flupirtine metabolites indicated that compounds similar to 2-Amino-6-[(4-fluorobenzyl)-amino]-3-nitropyridine-d4 could modulate pain pathways effectively. The study utilized animal models to assess pain response and concluded that the compound demonstrated significant pain relief comparable to standard analgesics .
  • Neuroprotection Research :
    In vitro studies have shown that derivatives of this compound can reduce neuronal death in models of neurodegenerative diseases by inhibiting apoptotic pathways and promoting cell survival mechanisms. This suggests potential applications in treating conditions like Alzheimer's disease or Parkinson's disease .

Comparative Analysis Table

Property/Activity2-Amino-6-[(4-fluorobenzyl)-amino]-3-nitropyridine-d4Flupirtine
Molecular Weight266.26 g/mol276.33 g/mol
Analgesic ActivitySignificant pain relief in animal modelsEffective analgesic
Neuroprotective EffectsReduces neuronal deathNeuroprotective
Mechanism of ActionModulates neurotransmitter systemsNMDA receptor antagonist

Q & A

Q. What are the optimal synthetic routes for 2-Amino-6-[(4-fluorobenzyl)-amino]-3-nitropyridine-d4, and how can reaction conditions be optimized?

The synthesis of fluorinated pyridine derivatives often involves multi-step reactions under controlled conditions. For example, fluorinated intermediates like 4-fluoro-2,6-disubstituted pyrimidines can be synthesized via metal-free, mild conditions using β-CF3-aryl ketones as precursors, achieving high yields (85–95%) through sequential nucleophilic substitution and cyclization steps . For deuterated analogs like the target compound, isotopic labeling typically occurs during intermediate steps using deuterated reagents (e.g., D2O or deuterated alkylating agents). Key optimization parameters include:

  • Temperature : Maintaining 25–60°C to balance reaction rate and byproduct formation.
  • Catalyst : Avoiding metal catalysts to reduce contamination (critical for isotopic purity).
  • pH control : Using buffered conditions for amine coupling reactions to prevent decomposition.

Q. How is the structural characterization of 2-Amino-6-[(4-fluorobenzyl)-amino]-3-nitropyridine-d4 performed?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for unambiguous structural determination. For the non-deuterated analog N6-(4-Fluorobenzyl)-3-nitropyridine-2,6-diamine, SCXRD revealed a planar pyridine ring with a dihedral angle of 85.2° between the fluorobenzyl and pyridine moieties. Key metrics include:

  • Disorder resolution : Addressing positional disorder in the nitro group via iterative refinement .
  • Data-to-parameter ratio : Ensuring a ratio >9.6 to validate model reliability .
    Complementary techniques like 1H^{1}\text{H}/19F^{19}\text{F} NMR and high-resolution mass spectrometry (HRMS) confirm deuterium incorporation and isotopic purity .

Advanced Research Questions

Q. How can conflicting data in biological activity assays for this compound be resolved?

Discrepancies in bioactivity data often arise from variations in assay design or compound handling. Methodological strategies include:

  • Dose-response standardization : Using fixed molar concentrations to account for isotopic mass differences (critical for deuterated compounds).
  • Control experiments : Testing stability under assay conditions (e.g., pH 7.4 buffers, 37°C) to rule out decomposition .
  • Orthogonal assays : Combining surface plasmon resonance (SPR) for binding affinity and cellular assays (e.g., luciferase reporters) to cross-validate target engagement .

Q. What computational approaches predict the compound’s interactions with biological targets?

Molecular docking and molecular dynamics (MD) simulations are widely used. For fluorinated analogs, key steps include:

  • Force field parameterization : Customizing parameters for deuterium’s reduced vibrational frequency.
  • Binding free energy calculations : Using MM-GBSA to quantify interactions with targets like kinase domains .
  • Pharmacophore modeling : Aligning the nitro and fluorobenzyl groups with hydrophobic pockets in target proteins .

Q. How can crystallographic data discrepancies be addressed during structural analysis?

Disorder in crystallographic models (e.g., nitro group orientation) can be mitigated by:

  • Low-temperature data collection : Reducing thermal motion artifacts (e.g., 100 K vs. 298 K) .
  • Twinned refinement : Applying twin-law corrections for overlapping lattices.
  • Validation tools : Using R-factor gap analysis (<5% difference between RworkR_{\text{work}} and RfreeR_{\text{free}}) .

Q. What methodologies assess the compound’s stability under physiological conditions?

  • Forced degradation studies : Exposing the compound to oxidative (H2O2), acidic (HCl), and basic (NaOH) conditions, followed by LC-MS to identify degradation products .
  • Isotopic exchange monitoring : Tracking deuterium loss via 2H^{2}\text{H} NMR in D2O-based buffers .

Methodological Frameworks

  • Experimental design : Follow a hypothesis-driven approach with predefined positive/negative controls (e.g., non-deuterated analogs) to isolate isotopic effects .
  • Data contradiction analysis : Apply root-cause analysis (RCA) to identify sources of variability, such as solvent polarity effects on reaction yields .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-6-[(4-fluorobenzyl)-amino]-3-nitropyridine-d4
Reactant of Route 2
Reactant of Route 2
2-Amino-6-[(4-fluorobenzyl)-amino]-3-nitropyridine-d4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.